molecular formula C11H8O4 B12789023 6-Hydroxy plumbagin

6-Hydroxy plumbagin

Cat. No.: B12789023
M. Wt: 204.18 g/mol
InChI Key: HWWWTOHAFWXPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy plumbagin, also known as 5-hydroxy-2-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily derived from the roots of the plant Plumbago zeylanica and belongs to the Plumbaginaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy plumbagin typically involves the oxidation of 2-methyl-1,4-naphthoquinone. One common method is the use of potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the roots of Plumbago zeylanica. The roots are harvested, dried, and subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy plumbagin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy plumbagin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5,6-dihydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O4/c1-5-4-8(13)9-6(10(5)14)2-3-7(12)11(9)15/h2-4,12,15H,1H3

InChI Key

HWWWTOHAFWXPCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.